molecular formula C18H15ClN2O2S B11671323 (5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11671323
M. Wt: 358.8 g/mol
InChI Key: XTATUZNOTNIJRB-LFIBNONCSA-N
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Description

(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 2-chlorophenylamino group and a 4-ethoxybenzylidene group. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorophenylamine with 4-ethoxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced thiazolone derivatives.

    Substitution: Formation of substituted thiazolone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar aromatic structure but different functional groups.

    Ethyl acetoacetate: Shares some structural similarities but differs in its functional groups and reactivity.

    Benzothiazole derivatives: Compounds with a similar thiazole ring structure but different substituents.

Uniqueness

(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its specific combination of substituents on the thiazolone ring

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O2S/c1-2-23-13-9-7-12(8-10-13)11-16-17(22)21-18(24-16)20-15-6-4-3-5-14(15)19/h3-11H,2H2,1H3,(H,20,21,22)/b16-11+

InChI Key

XTATUZNOTNIJRB-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

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